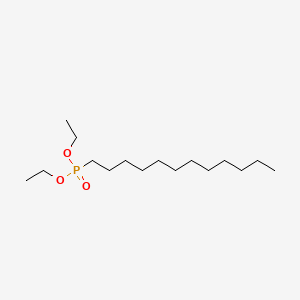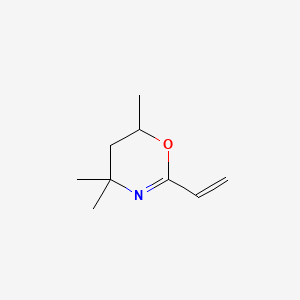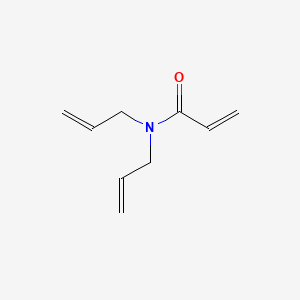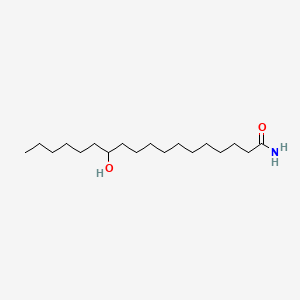
3-甲基苯甲酰氰
概述
描述
3-Methylbenzoyl cyanide: is an organic compound with the molecular formula C9H7NO . It is a derivative of benzoyl cyanide, where a methyl group is attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
科学研究应用
3-Methylbenzoyl cyanide is utilized in several scientific research applications:
作用机制
Target of Action
3-Methylbenzoyl cyanide is a complex organic compound with a molecular weight of 131.1745
Mode of Action
It’s known that the presence of a benzene ring in such compounds allows for resonance stabilization of benzylic carbocations . This means that any substitution reactions are likely to occur at the benzylic position .
Biochemical Pathways
Cyanide compounds are known to be metabolic inhibitors as they can tightly bind to the metals of metalloenzymes . .
Pharmacokinetics
Its boiling point is 5137 K , which may influence its absorption and distribution in the body.
Result of Action
It’s known that cyanide compounds can have significant toxic effects due to their ability to inhibit key metabolic enzymes .
Action Environment
The action, efficacy, and stability of 3-Methylbenzoyl cyanide can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other conditions can affect its reactivity and effectiveness .
生化分析
Biochemical Properties
It is known that cyanide compounds can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This interaction inhibits the enzyme, preventing it from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Cellular Effects
Cyanide compounds, such as 3-Methylbenzoyl cyanide, can have profound effects on cellular function. By binding to cytochrome C oxidase, they prevent cells from using oxygen to make energy molecules . This can lead to cell death, particularly in tissues that require this form of energy, such as heart muscle cells and nerve cells .
Molecular Mechanism
The molecular mechanism of 3-Methylbenzoyl cyanide involves its interaction with cytochrome C oxidase. The cyanide ion in the compound binds to the iron atom in the enzyme, acting as an irreversible enzyme inhibitor . This prevents the enzyme from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Temporal Effects in Laboratory Settings
Cyanide compounds are known to cause rapid loss of consciousness and seizures with inhalation .
Dosage Effects in Animal Models
In animal models, the lethal dose of cyanide compounds is approximately 2 mg/kg
Metabolic Pathways
Cyanide compounds are known to be metabolized via the liver enzyme rhodanese .
Transport and Distribution
Cyanide compounds are rapidly absorbed and taken up into cells .
Subcellular Localization
Cyanide compounds are known to interact with cytochrome C oxidase in the mitochondria of cells .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylbenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoyl chloride with sodium cyanide or potassium cyanide in the presence of a suitable solvent such as chloralkane. The reaction typically requires controlled conditions to ensure the safe handling of cyanide reagents.
Industrial Production Methods: In industrial settings, the production of 3-methylbenzoyl cyanide may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with stringent safety measures to handle the toxic cyanide compounds involved.
化学反应分析
Types of Reactions: 3-Methylbenzoyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylbenzylamine.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
相似化合物的比较
Benzoyl cyanide: The parent compound without the methyl group.
2-Methylbenzoyl cyanide: A positional isomer with the methyl group at the 2-position.
4-Methylbenzoyl cyanide: Another positional isomer with the methyl group at the 4-position.
Comparison: 3-Methylbenzoyl cyanide is unique due to the position of the methyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to benzoyl cyanide, the presence of the methyl group can affect the electron density on the benzene ring, altering its chemical behavior. The positional isomers (2-methyl and 4-methyl) also exhibit different reactivity patterns due to the varying positions of the methyl group on the benzene ring .
属性
IUPAC Name |
3-methylbenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHRIFJRDJKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348887 | |
| Record name | 3-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5955-74-8 | |
| Record name | 3-Methyl-α-oxobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














